molecular formula C8H9ClO2 B1254875 (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol CAS No. 925430-39-3

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

Cat. No. B1254875
M. Wt: 172.61 g/mol
InChI Key: CLHYCWXPCNBCSH-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, the reductive cyclization of organic nitro compounds by carbon monoxide is one of the most appealing methods for producing nitrogen heterocycles .

Scientific Research Applications

Enantioselective Synthesis and Pharmaceutical Intermediates

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol serves as a crucial building block in the synthesis of various pharmaceuticals. For instance, it's used in the enantioselective preparation of β-blocker atenolol, a cardioselective medication. Such syntheses often involve biocatalysis, utilizing enzymes like lipase B from Candida antarctica for high enantiomeric excess, illustrating its role in producing chiral pharmaceutical intermediates (Lund, Bøckmann, & Jacobsen, 2016).

Microbial Reduction Techniques

The compound is also synthesized via microbial reduction methods. For example, using whole cells of Candida ontarioensis for asymmetric reduction, an efficient process for producing this compound has been developed. This approach emphasizes the feasibility and practicality of microbial processes in synthesizing chiral intermediates (Ni, Zhang, & Sun, 2012).

Biocatalysis in Pharmaceutical Synthesis

Biocatalysis has emerged as a key method in synthesizing (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol. Saccharomyces cerevisiae B5, for example, has been identified for its effectiveness in the stereoselective reduction of related compounds, contributing significantly to the industrial preparation of drugs like (R)-chlorprenaline, used for bronchitis and asthma (Ou, Wu, Yang, Cen, Liu, & Qi, 2003).

Biocatalytic Preparation and Chiral Intermediates

The biocatalytic preparation of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol showcases its role as a pharmaceutical intermediate, particularly in developing chemokine CCR5 antagonists. Recombinant Escherichia coli cells are used for this purpose, demonstrating the compound's significance in the pharmaceutical industry (Chen, Xia, Liu, & Wang, 2019).

Catalysis and Stereoselectivity

Catalytic methods, particularly those involving enzymes like Lipozyme TL IM, have been utilized for the preparation of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol. These methods are crucial for achieving high stereoselectivity and yield, essential for producing effective pharmaceuticals (Xia, Lin, & Chen, 2012).

Other Research Applications

Further research applications include the study of enthalpic changes in chiral compounds and exploration of novel Schiff bases with potential pharmaceutical applications. These studies contribute to the understanding of molecular interactions and the development of new drugs (Kimura, Khan, Ishii, Ueda, Matsushita, Kamiyama, & Fujisawa, 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For similar compounds, safety data sheets provide information on potential hazards, handling precautions, and emergency procedures .

Future Directions

Future research could focus on further elucidating the properties and potential applications of “®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol”. For instance, research on similar compounds has focused on their potential use in the synthesis of indoles by palladium-catalyzed reductive cyclization .

properties

IUPAC Name

3-[(1R)-2-chloro-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHYCWXPCNBCSH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249397
Record name (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

CAS RN

925430-39-3
Record name (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925430-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((1R)-2-Chloro-1-hydroxyethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925430393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((1R)-2-chloro-1-hydroxyethyl)phenol
Source European Chemicals Agency (ECHA)
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